Isomintlactone,(-)-
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Overview
Description
Isomintlactone,(-)- is an organic compound belonging to the class of benzofurans. It is known for its presence in peppermint oils and contributes to the sweet, coconut, and coumarin-like aroma characteristics of these oils . The molecular formula of Isomintlactone,(-)- is C10H14O2, and it has a molecular mass of 166.22 g/mol .
Preparation Methods
Isomintlactone,(-)- can be synthesized through various synthetic routes. One common method involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Industrial production methods often involve the extraction and fractionation of peppermint oil, where Isomintlactone,(-)- is isolated along with other components .
Chemical Reactions Analysis
Isomintlactone,(-)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Isomintlactone,(-)- can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Isomintlactone,(-)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzofurans. In biology, it is studied for its potential biological activities, including antimicrobial and antioxidant properties. In medicine, Isomintlactone,(-)- is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties. In the industry, it is used as a flavoring agent in food and beverages due to its pleasant aroma .
Mechanism of Action
The mechanism of action of Isomintlactone,(-)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the production of reactive oxygen species and the expression of inflammatory cytokines .
Comparison with Similar Compounds
Isomintlactone,(-)- is similar to other compounds in the class of benzofurans, such as mintlactone and menthofurolactone. These compounds share similar structural features and aromatic properties. Isomintlactone,(-)- is unique in its specific stereochemistry and the distinct aroma characteristics it imparts to peppermint oils. The ability to produce menthofuran distinguishes Mentha piperita L. from other species like Mentha arvensis and Mentha spicata, making the identification and characterization of mint lactones critical in understanding and developing peppermint oil flavor chemistry .
Properties
CAS No. |
16434-37-0 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Origin of Product |
United States |
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